T-91825

Descripción general

Descripción

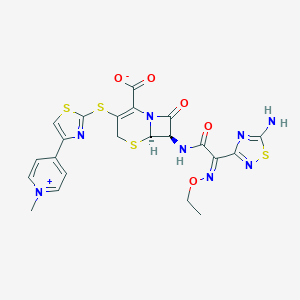

The compound Ceftaroline is a complex organic molecule with significant potential in various scientific fields. This compound features a unique bicyclic structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

T-91825, also known as PPI-0903M, is a novel N-phosphono-type cephalosporin . It is the active form of TAK-599 and has shown promising results against both gram-positive and gram-negative bacteria .

Target of Action

The primary targets of this compound are the penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall . This compound has a high affinity for PBP2a, which is associated with methicillin resistance .

Mode of Action

The antibacterial activity of this compound is similar to that of other β-lactams . It works by binding to PBPs and interfering with cell wall synthesis . Its high affinity for PBP2a makes it particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) .

Biochemical Pathways

This compound affects the biochemical pathways involved in bacterial cell wall synthesis. By binding to PBPs, it inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall biosynthesis . This disruption in the cell wall structure leads to cell lysis and death .

Pharmacokinetics

This compound exhibits linear pharmacokinetics . It has a serum half-life of 1.6 hours for a single dose and 2.7 hours following multiple doses . The drug has a volume of distribution similar to that of other parenteral cephalosporins . This compound has low protein binding and is excreted by the kidneys . Therefore, dose adjustments may be required in individuals with renal failure .

Result of Action

The result of this compound’s action is the effective killing of bacteria, including MRSA . In vitro studies have shown that this compound causes a more rapid and distinct decrease in viable cells of MRSA strains than other antibiotics like vancomycin and linezolid .

Análisis Bioquímico

Biochemical Properties

T-91825 has been found to be active against a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae . It interacts with penicillin-binding proteins (PBPs), inhibiting cell wall synthesis . This compound has a high affinity for PBP2a, which is associated with methicillin resistance .

Cellular Effects

This compound has shown significant effects on various types of cells. In a time-kill study, this compound showed a more rapid and distinct decrease of viable cells of two MRSA strains than did vancomycin and linezolid in vitro . This suggests that this compound can influence cell function by effectively reducing the population of harmful bacteria.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with PBPs. By binding to these proteins, this compound inhibits the synthesis of the bacterial cell wall, leading to cell death . This mechanism of action is similar to other cephalosporins but this compound has a unique advantage due to its high affinity for PBP2a, a protein associated with methicillin resistance .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been found to be stable and effective over extended periods, with no significant degradation observed . Long-term effects on cellular function have been observed in in vitro or in vivo studies, with this compound consistently demonstrating strong antibacterial activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with dosage. At a dose of 20 mg/kg, this compound significantly decreased bacterial counts in the lungs of mice in an experimental pneumonia model caused by MRSA . This suggests that this compound can be effective at relatively low doses, with higher doses potentially offering increased efficacy.

Transport and Distribution

As a water-soluble compound , it is likely to be distributed throughout the body via the bloodstream

Subcellular Localization

Given its mechanism of action, it is likely to be located in the periplasmic space of bacteria where it can interact with PBPs to inhibit cell wall synthesis

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core bicyclic structure. The process typically includes:

Formation of the bicyclic core: This step involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure.

Functional group modifications: Various functional groups are introduced through a series of reactions, including amination, thiolation, and esterification.

Final assembly: The final compound is assembled by coupling the modified bicyclic core with other functional groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and scaling up the process to industrial levels.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce or modify functional groups.

Reduction: Reduction reactions can be used to modify specific functional groups, such as converting nitro groups to amines.

Substitution: Various substitution reactions can be performed to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other bicyclic structures with similar functional groups, such as:

- Ceftaroline

- 4,4’-Difluorobenzophenone

- Noble gas compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its complex structure allows for a wide range of chemical modifications and interactions, making it a valuable tool for researchers.

Propiedades

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N8O5S4/c1-3-35-27-13(16-26-21(23)39-28-16)17(31)25-14-18(32)30-15(20(33)34)12(9-36-19(14)30)38-22-24-11(8-37-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H3-,23,25,26,28,31,33,34)/b27-13-/t14-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFBRLNVZCCMSV-BIRGHMBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N8O5S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172341 | |

| Record name | Ceftaroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189345-04-8 | |

| Record name | Pyridinium, 4-[2-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189345-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftaroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189345048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftaroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFTAROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H36Z0FHR8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)

![1H-Benzo[cd]indole-2-thione](/img/structure/B109661.png)

![Phenol, 2-[(9H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)